An In-depth Technical Guide to 2-(3-Ethylphenoxy)ethane-1-thiol: Structure, Synthesis, and Core Physicochemical Properties
An In-depth Technical Guide to 2-(3-Ethylphenoxy)ethane-1-thiol: Structure, Synthesis, and Core Physicochemical Properties
This technical guide provides a comprehensive overview of 2-(3-Ethylphenoxy)ethane-1-thiol, a bespoke organosulfur compound. Directed at researchers, scientists, and professionals in drug development, this document delineates the molecule's chemical identity, a robust synthetic pathway, and its core physicochemical characteristics. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding for its application in research and development.
Molecular Identity and Physicochemical Properties
2-(3-Ethylphenoxy)ethane-1-thiol is an aromatic ether-thiol. Its structure is characterized by a 3-ethylphenol moiety linked via an ether bond to an ethane-1-thiol group. This unique combination of functional groups suggests potential applications as a versatile intermediate in organic synthesis, particularly where the nucleophilic properties of the thiol group and the structural features of the substituted phenoxy ring can be exploited.
Chemical Structure
The structural architecture of 2-(3-Ethylphenoxy)ethane-1-thiol is foundational to its chemical behavior.
Caption: Chemical structure of 2-(3-Ethylphenoxy)ethane-1-thiol.
Physicochemical Data
As of the latest literature survey, dedicated experimental data for 2-(3-Ethylphenoxy)ethane-1-thiol is not available in public chemical databases. The following table summarizes its core identifiers and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄OS | Calculated |
| Molecular Weight | 182.28 g/mol | Calculated |
| Canonical SMILES | CCC1=CC=CC(=C1)OCCS | Self-generated |
| InChI Key | InChI=1S/C10H14OS/c1-2-8-5-3-4-7(6-8)11-9-10-12/h3-6,12H,2,9-10H2,1H3 | Self-generated |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Odor | Pungent, characteristic of thiols (Predicted) | N/A |
Synthesis Methodology: The Williamson Ether Synthesis
The most logical and well-established method for the preparation of 2-(3-Ethylphenoxy)ethane-1-thiol is the Williamson ether synthesis. This reaction is a cornerstone of ether formation in organic chemistry, involving the reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide via an Sₙ2 mechanism.[1][2]
Rationale for Synthetic Route
The choice of the Williamson ether synthesis is predicated on several key factors:
-
High Reliability: This method is renowned for its reliability in forming ethers from phenols and primary alkyl halides.[3]
-
Accessibility of Starting Materials: The precursors, 3-ethylphenol and a 2-haloethanethiol (such as 2-bromoethanethiol or 2-chloroethanethiol), are commercially available.
-
Favorable Mechanism: The reaction proceeds via an Sₙ2 pathway, where the deprotonated 3-ethylphenol acts as a potent nucleophile, attacking the electrophilic carbon of the 2-haloethanethiol and displacing the halide leaving group.[2] The use of a primary halide minimizes the potential for competing elimination reactions.[2]
Caption: Workflow for the synthesis of 2-(3-Ethylphenoxy)ethane-1-thiol.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 2-(3-Ethylphenoxy)ethane-1-thiol.
Materials:
-
3-Ethylphenol (C₈H₁₀O, MW: 122.16 g/mol , Density: 1.001 g/mL)[4]
-
2-Bromoethanethiol (C₂H₅BrS, MW: 141.03 g/mol , Density: 1.588 g/cm³)[5][6] or 2-Chloroethanethiol (C₂H₅ClS, MW: 96.58 g/mol , Density: 1.183 g/mL)[2][3]
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the Nucleophile (3-Ethylphenoxide):
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-ethylphenol (1.0 eq.).
-
Dissolve the 3-ethylphenol in a suitable volume of anhydrous DMF.
-
Under a gentle stream of nitrogen, add sodium hydride (1.1 eq. of 60% dispersion) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Alternatively, anhydrous potassium carbonate (1.5 eq.) can be used as a safer base.
-
Allow the mixture to stir at room temperature for 30-60 minutes until the gas evolution ceases, indicating the complete formation of the sodium 3-ethylphenoxide.
-
-
Sₙ2 Reaction:
-
Dissolve 2-bromoethanethiol (1.05 eq.) in a minimal amount of anhydrous DMF in a dropping funnel.
-
Add the 2-bromoethanethiol solution dropwise to the stirred phenoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a viscous oil, should be purified by vacuum distillation to yield the pure 2-(3-Ethylphenoxy)ethane-1-thiol.
-
Safety and Handling
Reactant Safety:
-
3-Ethylphenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][7] It is a combustible liquid.
-
2-Bromoethanethiol/2-Chloroethanethiol: These are lachrymators with a strong, unpleasant odor.[8] They are flammable and toxic. Handle with extreme care in a well-ventilated fume hood.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle as a 60% dispersion in mineral oil under an inert atmosphere.
Product Safety:
-
2-(3-Ethylphenoxy)ethane-1-thiol: While specific toxicity data is unavailable, it should be handled with the standard precautions for thiols. Thiols are known for their strong, often unpleasant odors and can be toxic.[5] Assume the product is harmful and an irritant.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), at all times.
-
All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Conclusion
2-(3-Ethylphenoxy)ethane-1-thiol is a molecule with potential utility in synthetic chemistry. While experimental data on the compound itself is scarce, its synthesis can be reliably achieved through the well-documented Williamson ether synthesis. This guide provides a robust framework for its preparation, grounded in established chemical principles and supported by data on the necessary precursors. Researchers and developers can utilize this information to synthesize and explore the applications of this versatile molecule.
References
-
Wikipedia. (n.d.). 3-Ethylphenol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4325-97-7, 2-chloroethanethiol. Retrieved from [Link]
-
CPAChem. (2021, May 16). SAFETY DATA SHEET: 3-Ethylphenol. Retrieved from [Link]
-
NextSDS. (n.d.). 2-chloroethanethiol — Chemical Substance Information. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2-chloroethanethiol 4325-97-7 wiki. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3-ethyl- (CAS 620-17-7). Retrieved from [Link]
-
AA Blocks. (n.d.). 6982-46-3 | MFCD00004887 | 2-Bromoethanethiol. Retrieved from [Link]
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- 1. tcichemicals.com [tcichemicals.com]
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